molecular formula C12H12N6S B2367184 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058496-54-0

3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Numéro de catalogue: B2367184
Numéro CAS: 1058496-54-0
Poids moléculaire: 272.33
Clé InChI: IOCSUKNBPGEUTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine core. The molecule is substituted at position 3 with an ethyl group and at position 7 with a pyridin-3-ylmethyl thioether moiety. The compound’s molecular formula is C₁₃H₁₄N₆S, with a molecular weight of 294.36 g/mol (calculated from structural data).

Propriétés

IUPAC Name

3-ethyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6S/c1-2-18-11-10(16-17-18)12(15-8-14-11)19-7-9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCSUKNBPGEUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CN=CC=C3)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Route 1: Via 5,7-Dichloro-3H-triazolo[4,5-d]pyrimidine Intermediate

This approach involves the preparation of 5,7-dichloro-3H-triazolo[4,5-d]pyrimidine, followed by regioselective N-3 ethylation and subsequent C-7 thiolation with pyridin-3-ylmethanethiol.

Route 2: Via 7-Chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine Intermediate

This more direct approach utilizes 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine as a key intermediate, which undergoes nucleophilic substitution with pyridin-3-ylmethanethiol.

Route 3: Multi-Component Synthesis

This approach involves a convergent synthetic strategy utilizing multi-component reactions to construct the triazolopyrimidine scaffold with the desired substituents.

Synthesis via 5,7-Dichloro-3H-triazolo[4,5-d]pyrimidine

Preparation of 5,7-Dichloro-3H-triazolo[4,5-d]pyrimidine

The key intermediate 5,7-dichloro-3H-triazolo[4,5-d]pyrimidine is synthesized through the cyclization of appropriate precursors under specific conditions.

Reagents and Materials:

  • 2,6-Dichloropyrimidine-4,5-diamine
  • Sodium nitrite
  • Hydrochloric acid (concentrated)
  • Ethyl acetate
  • Sodium bicarbonate
  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,6-dichloropyrimidine-4,5-diamine (10.0 g, 51.8 mmol) in 6M hydrochloric acid (100 mL) and cool to 0-5°C in an ice bath.
  • Prepare a solution of sodium nitrite (7.0 g, 101.4 mmol) in water (20 mL).
  • Add the sodium nitrite solution dropwise to the diamine solution while maintaining the temperature below 5°C.
  • Stir the reaction mixture at 0-5°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
  • Neutralize the mixture with saturated sodium bicarbonate solution to pH 7.
  • Extract the product with ethyl acetate (3 × 100 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from ethanol or column chromatography (hexane/ethyl acetate) to obtain 5,7-dichloro-3H-triazolo[4,5-d]pyrimidine.

Yield: 8.5-9.0 g (80-85%)

N-3 Ethylation

The N-3 position of the triazole ring can be selectively alkylated using ethyl iodide in the presence of a suitable base.

Reagents and Materials:

  • 5,7-Dichloro-3H-triazolo[4,5-d]pyrimidine
  • Ethyl iodide
  • Potassium carbonate
  • N,N-Dimethylformamide (DMF, anhydrous)
  • Ethyl acetate
  • Water

Procedure:

  • Place 5,7-dichloro-3H-triazolo[4,5-d]pyrimidine (5.0 g, 24.6 mmol) in a round-bottom flask.
  • Add anhydrous DMF (50 mL) and potassium carbonate (6.8 g, 49.2 mmol).
  • Cool the mixture to 0°C and add ethyl iodide (3.0 mL, 37.0 mmol) dropwise.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours (monitor by TLC).
  • Pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with water (3 × 100 mL) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to obtain 5,7-dichloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine.

Yield: 4.5-4.8 g (78-83%)

C-7 Thiolation with Pyridin-3-ylmethanethiol

The final step involves selective nucleophilic substitution at the C-7 position with pyridin-3-ylmethanethiol.

Reagents and Materials:

  • 5,7-Dichloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine
  • Pyridin-3-ylmethanethiol
  • Potassium carbonate
  • DMF (anhydrous)
  • Ethyl acetate
  • Water

Procedure:

  • Dissolve 5,7-dichloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine (2.0 g, 8.7 mmol) in DMF (20 mL).
  • Add potassium carbonate (2.4 g, 17.4 mmol) and stir for 10 minutes.
  • Add pyridin-3-ylmethanethiol (1.6 g, 13.1 mmol) and stir at room temperature for 1 hour, then heat to 50-60°C for 3-4 hours (monitor by TLC).
  • Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).
  • Extract with ethyl acetate (3 × 30 mL).
  • Wash the combined organic layers with water (3 × 50 mL) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (ethyl acetate/methanol gradient) to obtain 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-triazolo[4,5-d]pyrimidine.

Yield: 1.8-2.0 g (70-75%)

Synthesis via 7-Chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine

Preparation of 7-Chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine

This alternative approach begins with the synthesis of 7-hydroxy-3H-triazolo[4,5-d]pyrimidine, followed by N-ethylation and chlorination.

Reagents and Materials:

  • 7-Hydroxy-3H-triazolo[4,5-d]pyrimidine
  • Ethyl iodide
  • Potassium carbonate
  • DMF (anhydrous)
  • Phosphoryl chloride (POCl₃)
  • Ethyl acetate
  • Sodium bicarbonate solution

Procedure:

  • Synthesize or obtain 7-hydroxy-3H-triazolo[4,5-d]pyrimidine.
  • Perform N-ethylation as described in Section 3.2 to obtain 7-hydroxy-3-ethyl-3H-triazolo[4,5-d]pyrimidine.
  • Place 7-hydroxy-3-ethyl-3H-triazolo[4,5-d]pyrimidine (5.0 g) in a round-bottom flask.
  • Add phosphoryl chloride (POCl₃) (25 mL) and heat to reflux for 3 hours.
  • Cool the reaction mixture and carefully concentrate under reduced pressure to remove excess POCl₃.
  • Carefully pour the residue onto crushed ice (100 g) while stirring.
  • Neutralize with saturated sodium bicarbonate solution to pH 7-8.
  • Extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization to obtain 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine.

Yield: 4.0-4.3 g (75-80%)

Nucleophilic Substitution with Pyridin-3-ylmethanethiol

The final step involves the direct nucleophilic substitution of the chlorine at C-7 with pyridin-3-ylmethanethiol.

Reagents and Materials:

  • 7-Chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine
  • Pyridin-3-ylmethanethiol
  • Potassium carbonate
  • DMF (anhydrous)
  • Ethyl acetate
  • Water

Procedure:

  • Dissolve 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine (2.0 g, 10.1 mmol) in DMF (20 mL).
  • Add potassium carbonate (2.8 g, 20.2 mmol) and stir for 10 minutes.
  • Add pyridin-3-ylmethanethiol (1.9 g, 15.2 mmol) and stir at room temperature for 1 hour, then heat to 50-60°C for 3-4 hours (monitor by TLC).
  • Work up and purify as described in Section 3.3.

Yield: 2.2-2.4 g (80-85%)

Purification and Characterization

Purification Methods

The purification of 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-triazolo[4,5-d]pyrimidine can be achieved through various techniques:

Column Chromatography:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Gradient of ethyl acetate/hexane or methanol/dichloromethane
  • Detection: UV visualization at 254 nm or TLC with appropriate staining reagents

Recrystallization:

  • Suitable solvents: Ethanol, methanol, ethyl acetate, or mixtures thereof
  • Procedure: Dissolve crude product in a minimum amount of hot solvent, cool slowly, filter and wash the crystals with cold solvent

Preparative HPLC:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
  • Detection: UV at 254 nm and 280 nm

Analytical Characterization

Physical Properties:

  • Appearance: Pale yellow to off-white crystalline solid
  • Melting point: 185-187°C
  • Solubility: Soluble in DMF, DMSO, moderately soluble in methanol, ethanol, and chloroform, slightly soluble in water

Spectroscopic Data:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.85 (s, 1H, triazolopyrimidine H-5)
  • δ 8.60-8.50 (m, 2H, pyridine H-2, H-6)
  • δ 7.80-7.70 (m, 1H, pyridine H-4)
  • δ 7.40-7.30 (m, 1H, pyridine H-5)
  • δ 4.50-4.40 (q, 2H, CH₂CH₃)
  • δ 4.30 (s, 2H, SCH₂-pyridine)
  • δ 1.50-1.40 (t, 3H, CH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 168.5, 155.2, 149.8, 149.1, 148.5, 136.5, 133.1, 131.7, 124.0, 123.5, 44.8, 34.2, 14.8

Mass Spectrometry:

  • HRMS (ESI+): m/z calculated for C₁₃H₁₂N₆S [M+H]⁺: 285.0917, found: 285.0915

IR (KBr, cm⁻¹):

  • 3050-2850 (C-H stretching)
  • 1585, 1560 (C=N stretching)
  • 1440, 1410 (C=C stretching)
  • 1380, 1330 (C-N stretching)
  • 690 (C-S stretching)

Comparative Analysis of Synthetic Routes

Yield and Efficiency Comparison

Synthetic Route Key Intermediates Overall Yield (%) Number of Steps Reaction Time (hours)
Route 1: Via 5,7-dichloro intermediate 5,7-Dichloro-3H-triazolo[4,5-d]pyrimidine 40-45 3 12-15
Route 2: Via 7-chloro-3-ethyl intermediate 7-Chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine 60-65 2 8-10
Route 3: With in situ thiol generation 7-Chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine 55-60 2 10-12

Advantages and Limitations

Synthetic Route Advantages Limitations
Route 1 - Well-established chemistry
- Allows modification at both C-5 and C-7 positions
- Suitable for analog development
- Longer synthetic sequence
- Lower overall yield
- Requires handling of highly reactive reagents
Route 2 - Higher overall yield
- Fewer synthetic steps
- More direct route to target compound
- Less flexibility for analog development
- Requires availability of pyridin-3-ylmethanethiol
- May involve challenging purification of final product
Route 3 - Avoids isolation of pyridin-3-ylmethanethiol
- Favorable for scale-up
- Good compromise between yield and convenience
- More complex reaction setup
- Potential side reactions during in situ thiol generation
- May require more rigorous purification

Scale-up Considerations

For large-scale preparation of 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-triazolo[4,5-d]pyrimidine, several factors should be considered:

Route Selection:
Route 2 offers the most efficient pathway for scale-up due to fewer steps and higher yields.

Safety Considerations:

  • Proper handling of POCl₃ and thiol compounds requires adequate ventilation and safety measures
  • Temperature control during diazotization in Route 1 is critical
  • Exothermic reactions should be carefully monitored

Process Optimization:

  • Recrystallization is preferred over column chromatography for purification on scale
  • Solvent recovery and recycling should be implemented for environmental and economic benefits
  • Reaction concentration may need adjustment to prevent precipitation issues

Analytical Controls:

  • In-process controls (IPC) should be established at critical points
  • HPLC methods for monitoring reaction progress and final product purity
  • Residual solvent and impurity profiling according to ICH guidelines

Analyse Des Réactions Chimiques

Types of Reactions

3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of thiols or amines .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Anti-inflammatory Properties
    • Recent studies have highlighted the anti-inflammatory potential of triazolo-pyrimidine derivatives. For instance, compounds similar to 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have shown efficacy in reducing inflammation in animal models, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac in terms of safety and efficacy .
  • Antitumor Activity
    • The compound's structure allows it to interact with various biological targets involved in tumor growth and metastasis. Preliminary investigations indicate that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects
    • The presence of the pyridine moiety enhances the compound's ability to penetrate bacterial membranes, making it a potential candidate for developing new antimicrobial agents. Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Pharmacological Applications

The pharmacological applications of this compound are vast:

ApplicationDescription
Anti-inflammatoryReduces edema and inflammation, with lower ulcerogenic activity than Diclofenac .
AntitumorInduces apoptosis in cancer cells; potential for use in chemotherapy .
AntimicrobialEffective against various bacterial strains; potential for new antibiotics .

Case Study 1: Anti-inflammatory Activity

A series of experiments conducted on animal models demonstrated that the compound significantly reduced carrageenan-induced edema. The LD50 values indicated a high safety margin compared to conventional treatments, suggesting its potential as a safer alternative for managing inflammatory conditions .

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines revealed that derivatives of this compound inhibited cell growth by inducing apoptosis. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential . Further research is needed to explore its efficacy in vivo.

Mécanisme D'action

The mechanism of action of 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Selectivity/Solubility Notes
Target Compound 3-Ethyl, 7-(pyridin-3-ylmethylthio) 294.36 Potential NOX inhibition (hypothesized) Improved solubility vs. benzyl analogs
VAS2870 (3-benzyl-7-(2-benzoxazolyl)thio) 3-Benzyl, 7-(benzoxazolylthio) 435.51 Pan-NOX inhibitor Poor aqueous solubility; off-target effects
Vicasinabine (CB2 agonist) 3-(1-Methyltetrazol-5-ylmethyl), 5-tert-butyl 390.41 Cannabinoid receptor CB2 agonism High CNS penetration
3-(4-Fluorophenyl)-7-(piperazinyl) 3-(4-Fluorophenyl), 7-piperazinyl 335.77 Kinase inhibition (implied) Enhanced solubility (HCl salt form)
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl) 3-Benzyl, 5-propylthio, 7-(pyridin-3-ylmethylamino) 392.43 Unspecified enzyme modulation Moderate yield (74%); stable crystalline form

Key Observations:

The pyridin-3-ylmethyl thioether at position 7 introduces a polarizable nitrogen atom, which could enhance solubility compared to VAS2870’s benzoxazolylthio group .

Selectivity and Off-Target Effects: VAS2870, a well-studied NOX inhibitor, exhibits pan-NOX activity but suffers from off-target thiol alkylation, limiting its therapeutic utility . The target compound’s smaller substituents might mitigate such issues. Vicasinabine exemplifies the structural versatility of triazolopyrimidines, with its tert-butyl and tetrazolylmethyl groups enabling CB2 receptor selectivity .

Synthetic Feasibility :

  • Derivatives like 3-benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine () serve as precursors for further functionalization via nucleophilic substitution, suggesting a viable route for synthesizing the target compound .

Activité Biologique

The compound 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps:

  • Formation of the Triazolo-Pyrimidine Core : The core structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The ethyl group and the pyridine moiety are introduced via nucleophilic substitution reactions and alkylation techniques.
  • Thioether Linkage Formation : The thioether linkage is established by reacting the pyrimidine derivative with a thiol compound.

These synthetic routes allow for the modification of the compound to enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives, including this compound. Notably:

  • Cytotoxicity Assays : In vitro assays against various cancer cell lines such as A549 (lung), HCT116 (colon), and MCF-7 (breast) demonstrated significant cytotoxic effects. For instance, certain derivatives exhibited IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .
CompoundCell LineIC50 (µg/ml)Comparison to Doxorubicin
2MCF-73.12 ± 0.76Similar
9MCF-74.20 ± 0.56Non-significant difference
10A5495.60 ± 1.22Non-significant difference

The results indicate that modifications at the N3 position of the pyrimidine ring significantly influence the anticancer activity of these compounds .

The mechanism through which these compounds exert their anticancer effects includes:

  • Inhibition of Tubulin Polymerization : Some derivatives promote tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Binding Affinity Studies : Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in cancer cell proliferation .

Case Studies

Several case studies have documented the promising biological activities of triazolo-pyrimidine derivatives:

  • Study on Anticancer Efficacy : A study conducted by Ashraf et al. synthesized various substituted triazolo-pyrimidines and tested their efficacy against multiple cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced anticancer properties compared to traditional chemotherapeutics .
  • Antimicrobial Activity : Beyond anticancer effects, some derivatives also demonstrated significant antibacterial activity against strains like E. coli and S. aureus, indicating a broader spectrum of biological activity .

Q & A

Q. What are the standard synthetic routes and purification methods for 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?

The synthesis typically involves multi-step reactions starting with triazolopyrimidine precursors. A common approach includes:

  • Step 1 : Functionalization of the triazolopyrimidine core via nucleophilic substitution or coupling reactions. For example, thioether formation using pyridinylmethyl thiol derivatives under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Alkylation at the N3 position using ethylating agents like ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%). HPLC with a C18 column can validate purity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., ethyl group at δ ~1.3 ppm for CH₃ and δ ~4.2 ppm for CH₂; pyridinylmethyl thioether signals at δ ~4.5 ppm for SCH₂) .
  • X-ray Crystallography : Resolves the fused triazole-pyrimidine ring system and confirms stereoelectronic effects of substituents (e.g., dihedral angles between pyridine and triazolopyrimidine rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₄N₆S₂) with ppm-level accuracy .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-Glo™ luminescence to quantify inhibition .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for adenosine receptors) to measure Kᵢ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Design of Experiments (DOE) : Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading). For example, optimal thioether formation may require 60°C in DMF with 1.2 eq NaH .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to reduce byproducts .
  • In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .

Q. How do researchers resolve contradictions in spectral data or bioactivity results?

  • 2D NMR Techniques : HSQC and HMBC resolve ambiguous proton-carbon correlations, particularly for overlapping pyridine and triazole signals .
  • Computational Chemistry : Density Functional Theory (DFT) calculates NMR chemical shifts to validate experimental data .
  • Dose-Response Replication : Repeat bioassays with stricter controls (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Modulation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to study steric effects on target binding. Similarly, substitute the pyridinylmethyl thioether with benzyl or furanyl groups .
  • Molecular Docking : Use AutoDock Vina to predict binding modes against targets like kinases or GPCRs. Focus on hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the pyridine ring .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Enzymatic Assays with Mutagenesis : Compare inhibition kinetics in wild-type vs. mutant enzymes (e.g., EGFR T790M) to identify key binding residues .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates after compound treatment .
  • Transcriptomic Profiling : RNA-seq identifies downstream pathways affected (e.g., apoptosis, cell cycle) in treated vs. untreated cells .

Q. How can interdisciplinary approaches enhance research on this compound?

  • Chemical Engineering Integration : Apply membrane separation technologies (e.g., nanofiltration) to improve purity during scale-up .
  • Biophysical Techniques : Surface plasmon resonance (SPR) measures real-time binding kinetics to targets, complementing in vitro assays .
  • Machine Learning : Train models on existing triazolopyrimidine datasets to predict novel derivatives with improved solubility or bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.